4-(2-Ethyl-1H-imidazol-1-yl)piperidine

PIM Kinase Cancer Kinase Inhibitor

Procure 4-(2-ethyl-1H-imidazol-1-yl)piperidine to ensure target engagement in PIM kinase inhibitor programs (IC50 values of 0.8, 0.5, and 3 nM) and to serve as an essential SAR comparator for Factor Xa selectivity. This specific 2-ethyl substituent is non-negotiable for maintaining potency and regioisomeric specificity; generic imidazolyl-piperidines are not equivalent.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B11805697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethyl-1H-imidazol-1-yl)piperidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1C2CCNCC2
InChIInChI=1S/C10H17N3/c1-2-10-12-7-8-13(10)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3
InChIKeyHDXYEUCRLMCPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethyl-1H-imidazol-1-yl)piperidine: Procurement-Grade Building Block for Kinase-Targeted Drug Discovery


4-(2-Ethyl-1H-imidazol-1-yl)piperidine (CAS 1251318-42-9) is a substituted piperidine scaffold featuring a 2-ethylimidazole moiety at the 1-position. It serves as a key intermediate in the synthesis of imidazolyl-piperidine derivatives explored as modulators of kinase activity, particularly PIM and AKT kinases [1]. Its structural characteristics position it within a class of heterocyclic building blocks used in medicinal chemistry for developing anti-cancer and anti-thrombotic agents [2].

Why Generic Imidazolyl-Piperidine Substitution Fails: The 2-Ethyl Differentiation in 4-(2-Ethyl-1H-imidazol-1-yl)piperidine


Substituting 4-(2-ethyl-1H-imidazol-1-yl)piperidine with a generic imidazolyl-piperidine analog is not equivalent due to the critical influence of the 2-ethyl substitution on target engagement and potency. Structure-activity relationship (SAR) studies reveal that even minor modifications at the imidazole 2-position, such as replacing ethyl with methyl, can significantly alter inhibitory activity against key targets like Factor Xa [1]. Furthermore, the specific substitution pattern on the imidazole ring dictates regioisomeric selectivity, as demonstrated by the activity difference between 2-substituted and 5-substituted methylimidazole-piperidines [2]. These subtle but quantifiable differences underscore that procurement decisions based solely on structural class, without verifying the specific 2-ethyl substituent, risk introducing compounds with suboptimal or divergent pharmacological profiles.

Quantitative Differentiation of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine: Head-to-Head Potency and Regioisomer Comparisons


PIM Kinase Inhibition: High Potency and Differential Isoform Profile

In a direct head-to-head comparison from the same patent source, a derivative incorporating the 4-(2-ethyl-1H-imidazol-1-yl)piperidine scaffold (BDBM41535) exhibited single-digit nanomolar inhibition of all three PIM kinase isoforms, with IC50 values of 0.5 nM (PIM2), 0.8 nM (PIM1), and 3 nM (PIM3). In contrast, a closely related analog from the same series (BDBM104213) showed a significantly attenuated profile with an IC50 of 30.5 nM for PIM2. This demonstrates that the specific molecular context of the 2-ethylimidazole-piperidine scaffold in BDBM41535 confers a 61-fold increase in PIM2 potency compared to its analog [1].

PIM Kinase Cancer Kinase Inhibitor

FXa Inhibition: Comparative Potency Against Regioisomer

While the 2-ethyl substituted compound itself shows weak FXa inhibition (IC50 = 7,400 nM), structure-activity relationship (SAR) studies on the closely related 2-methylimidazole regioisomers provide a key differentiation point. In a direct comparison, 4-(2-methylimidazol-1-yl)piperidine (3i) was found to have 'slightly weaker' FXa inhibitory activity than its regioisomer, 4-(1-methylimidazol-5-yl)piperidine (3d) [1]. This demonstrates that the position of the N-substitution on the imidazole ring is a critical determinant of activity, and the 2-substituted scaffold (which includes the 2-ethyl variant) defines a distinct SAR profile compared to 5-substituted analogs.

Factor Xa Anticoagulant Regioisomer SAR

Muscarinic Acetylcholine Receptor Binding: A Quantifiable CNS-Relevant Affinity

A derivative based on the 4-(2-ethyl-1H-imidazol-1-yl)piperidine scaffold (CHEMBL113397) exhibits a binding affinity of Ki = 20 nM for the muscarinic acetylcholine receptor in rat cerebral cortex. While a direct comparator within the same study is not available for this specific target, this value can be contextualized against the class-wide profile of imidazolyl-piperidines, where this level of affinity is considered moderate to high and indicates potential for CNS penetration [1]. This distinguishes the 2-ethyl substituted scaffold as a viable starting point for muscarinic receptor modulators.

Muscarinic Receptor CNS Neuropharmacology

EP2 Receptor Binding: A Differential Selectivity Profile

The 4-(2-ethyl-1H-imidazol-1-yl)piperidine scaffold, as part of a larger molecule (CHEMBL208510), exhibits a moderate binding affinity of IC50 = 3,200 nM for the rat EP2 receptor expressed in HEK293 cells [1]. This is in contrast to its nanomolar potency against PIM kinases, demonstrating a functional selectivity that favors kinase inhibition over this specific GPCR. This differential profile, with weak EP2 activity and strong PIM kinase inhibition, is a quantifiable measure of target selectivity that is not guaranteed with other imidazolyl-piperidine analogs.

EP2 Receptor Inflammation GPCR

Physicochemical Property Profile: LogP and Solubility

Computationally predicted physicochemical properties for a compound series including the 4-(2-ethyl-1H-imidazol-1-yl)piperidine scaffold indicate a logP of 1.87 and an aqueous solubility of 2.639 mg/mL at pH 10.66. Effective permeability (Peff) is estimated at 1.219 cm/s [1]. These values, while predictive, place the 2-ethyl substituted scaffold in a favorable property space for oral bioavailability (logP < 3) and moderate aqueous solubility, which are key considerations for lead optimization. In contrast, the lack of a 2-alkyl substituent could significantly alter these properties.

ADME Lipophilicity Solubility

High-Value Application Scenarios for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Based on Quantitative Differentiation Data


PIM Kinase Inhibitor Lead Generation for Oncology

Procure 4-(2-ethyl-1H-imidazol-1-yl)piperidine as a key intermediate for synthesizing and optimizing PIM kinase inhibitors. The demonstrated potency of derivatives based on this scaffold against PIM1, PIM2, and PIM3 (IC50 values of 0.8 nM, 0.5 nM, and 3 nM, respectively) [1] directly supports its use in programs targeting hematological malignancies and solid tumors where PIM kinases are implicated.

Structure-Activity Relationship (SAR) Studies for Factor Xa Inhibitors

Use this compound as a critical comparator in SAR studies aimed at understanding the impact of imidazole N-substitution on Factor Xa inhibition. The observation that 2-substituted imidazole-piperidines (like the 2-ethyl and 2-methyl variants) exhibit a distinct, and often weaker, activity profile compared to 5-substituted regioisomers [2] makes it an essential control for designing next-generation anticoagulants.

Synthesis of CNS-Penetrant Muscarinic Receptor Modulators

Leverage the scaffold's demonstrated binding affinity for the muscarinic acetylcholine receptor (Ki = 20 nM) [3] and its favorable predicted logP (1.87) [4] to initiate a medicinal chemistry campaign targeting CNS disorders. This combination of moderate-to-high target affinity and drug-like physicochemical properties positions it as a rational starting point for optimizing brain-penetrant ligands.

Selectivity Profiling in Kinase vs. GPCR Target Space

Utilize the 4-(2-ethyl-1H-imidazol-1-yl)piperidine core in studies designed to map kinase/GPCR selectivity. The substantial 6,400-fold selectivity window observed between potent PIM2 kinase inhibition (IC50 = 0.5 nM) [1] and weak EP2 receptor binding (IC50 = 3,200 nM) [5] provides a quantitative benchmark for assessing off-target liabilities in related chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.